2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-6-7-4-11(12,5-7)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFGFDBKCBPYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127926-24-3 | |
| Record name | 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction can be initiated using photochemical methods, where a suitable diene precursor is exposed to light in the presence of a photosensitizer. The reaction conditions often include solvents like acetone or dichloromethane and irradiation with blue LED light .
Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. the use of specialized equipment and glassware is necessary to handle the reaction conditions efficiently. The process optimization includes selecting the appropriate photosensitizer and solvent to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is as a building block in organic synthesis. Its structure allows for the introduction of functional groups that can lead to the formation of more complex molecules.
Synthetic Pathways
The compound can be utilized in:
- Asymmetric Synthesis : It serves as a precursor for synthesizing various stereoisomers of azabicyclo compounds, which are critical in developing pharmaceuticals and agrochemicals .
- Protecting Group : The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during chemical reactions, facilitating selective reactions without affecting other functional groups .
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit promising biological activities.
Biological Activities
- Antibacterial Properties : Some derivatives have shown effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
- Antioxidant Activity : Studies have demonstrated that certain derivatives possess significant antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Mechanism of Action
The mechanism by which 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets through its rigid and strained bicyclic structure. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding pockets, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position Variations
4-Carboxylic Acid Isomer
- Compound : 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (CAS 220598-45-8) .
- Key Differences :
- Carboxylic acid group at position 4 instead of 1.
- Alters hydrogen-bonding capacity and spatial arrangement in peptide backbones.
3-Carboxylic Acid Derivative
Substituent Functionalization
4-Ethyl Derivative
- Compound : 2-[(tert-Butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2648939-79-9) .
- Key Differences: Ethyl group at position 4 increases lipophilicity (logP) compared to the unsubstituted parent compound.
4-Fluoro Derivative
Bicyclo Ring Modifications
Bicyclo[3.1.0]hexane Analogues
- Compound : 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid (CAS 1251004-54-2) .
- Key Differences :
Bicyclo[2.2.1]heptane Analogues
Protecting Group Variations
Fmoc-Protected Derivative
- Compound : 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 1936396-62-1) .
- Key Differences: Fmoc group replaces Boc, enabling orthogonal deprotection under basic conditions. Higher molecular weight (349.39 g/mol) and bulkiness may limit solubility in nonpolar solvents .
Research Implications
- Synthetic Feasibility : Yields for analogues vary widely; e.g., allyl-substituted derivatives show poor yields (11%) compared to trimethylsilyl derivatives (89%) .
- Application-Specific Design: Boc-2,4-methanoproline: Ideal for rigid, aggregation-resistant peptides . Fluoro/ethyl derivatives: Tailored for pharmacokinetic optimization in drug candidates .
Biological Activity
2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, often referred to as Boc-ABHCA, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of Boc-ABHCA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- CAS Number : 127926-24-3
- Molecular Formula : C₁₁H₁₇NO₄
- Molecular Weight : 227.26 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 347.8 °C at 760 mmHg
- Flash Point : 164.1 °C
Structural Characteristics
Boc-ABHCA features a bicyclic structure which includes a nitrogen atom in its ring system. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it a suitable candidate for various biological applications.
The biological activity of Boc-ABHCA has been primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and signaling pathways.
Pharmacological Studies
Recent research has highlighted several key areas regarding the pharmacological effects of Boc-ABHCA:
-
Neuropharmacology :
- Studies indicate that Boc-ABHCA may exhibit activity at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive function and neuroprotection.
- In vitro assays demonstrated that Boc-ABHCA could enhance the release of neurotransmitters such as dopamine and acetylcholine, suggesting potential applications in treating cognitive disorders.
-
Antioxidant Activity :
- Boc-ABHCA has shown promise as an antioxidant agent in various cellular models, reducing oxidative stress markers and improving cell viability under stress conditions.
-
Antimicrobial Properties :
- Preliminary tests have revealed that Boc-ABHCA possesses antimicrobial activity against a range of bacterial strains, indicating its potential use in developing new antimicrobial agents.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of Boc-ABHCA in a mouse model of Alzheimer's disease. The results indicated that treatment with Boc-ABHCA significantly improved cognitive function and reduced amyloid plaque formation compared to control groups .
Case Study 2: Antioxidant Efficacy
In a study assessing the antioxidant properties of various compounds, Boc-ABHCA was found to significantly lower levels of reactive oxygen species (ROS) in neuronal cell cultures subjected to oxidative stress. This suggests its potential role in protecting neurons from oxidative damage .
Case Study 3: Antimicrobial Activity
Research conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of Boc-ABHCA against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 127926-24-3 |
| Molecular Weight | 227.26 g/mol |
| Density | 1.3 g/cm³ |
| Boiling Point | 347.8 °C |
| Flash Point | 164.1 °C |
| Neuropharmacological Activity | Positive |
| Antioxidant Activity | Significant |
| Antimicrobial Activity | Effective against multiple strains |
Q & A
Q. What are the established synthetic routes for 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, and how can researchers optimize yield and purity?
- Methodological Answer : The compound is typically synthesized via Boc-protection of bicyclic proline analogs (e.g., methanoprolines) under mild conditions. A common approach involves reacting the parent bicyclohexane-carboxylic acid derivative with di-tert-butyl dicarbonate (Boc₂O) in ethanol or dichloromethane at room temperature for 24–48 hours . For optimization:
- Solvent Choice : Ethanol or THF minimizes side reactions compared to polar aprotic solvents.
- Catalysis : DMAP (4-dimethylaminopyridine) can accelerate Boc-protection in anhydrous conditions .
- Purification : Acid-base extraction (e.g., citric acid for aqueous phase acidification) followed by chromatography yields >95% purity .
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Boc₂O/EtOH | 61 | 95 | RT, 24 h | |
| Boc₂O/DCM + DMAP | 78 | 98 | 0°C → RT, 12 h |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and bicyclic protons (δ 2.5–4.0 ppm, complex splitting due to strained bicyclic geometry) .
- X-ray Crystallography : SHELX programs are widely used for structure refinement. The bicyclo[2.1.1]hexane core shows bond angles (~95°) and torsional strain, confirmed by SHELXL refinement .
- LC-MS : Molecular ion peaks at m/z 227.26 [M+H]⁺ confirm the molecular formula (C₁₁H₁₇NO₄) .
Advanced Research Questions
Q. How does the bicyclo[2.1.1]hexane scaffold influence conformational stability and reactivity in medicinal chemistry applications?
- Methodological Answer : The rigid bicyclic structure enforces planar amide geometry , reducing rotameric flexibility and enhancing target binding selectivity. Computational studies (DFT or MD simulations) reveal:
- Torsional Strain : The bridgehead C–N bond exhibits ~10 kcal/mol strain, favoring sp² hybridization .
- Hydrophobic Interactions : The tert-butyl group enhances membrane permeability, critical for CNS-targeting drugs .
Table 2 : Conformational Stability Data
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Bond Angle (C–N–C) | 95° | X-ray | |
| Strain Energy | 10.2 kcal/mol | DFT |
Q. What strategies address solubility challenges during cross-coupling reactions involving this compound?
- Methodological Answer : The low solubility in nonpolar solvents (e.g., DCM) can hinder Pd-mediated couplings. Strategies include:
Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) across studies?
- Methodological Answer : Contradictions often arise from solvent effects or pH-dependent tautomerism . To standardize
- Control Experiments : Replicate spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) and pH 4–7 buffers.
- Dynamic NMR : Variable-temperature NMR identifies rotameric equilibria in flexible derivatives .
- Database Cross-Referencing : Compare with analogs like 2-azabicyclo[2.2.1]heptane derivatives in public crystallography databases (e.g., CCDC) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : While acute toxicity data are limited, follow generalized precautions for bicyclic amines :
- PPE : Nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosolized particles .
- Waste Management : Neutralize with citric acid before disposal to prevent environmental release .
- Ventilation : Use fume hoods for reactions generating volatile byproducts (e.g., tert-butanol) .
Applications in Drug Discovery
Q. How is this compound utilized in designing dipeptidyl peptidase-4 (DPP-4) inhibitors?
- Methodological Answer : The bicyclo[2.1.1]hexane core serves as a proline mimetic in DPP-4 inhibitors (e.g., Neogliptin analogs). Key steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
